molecular formula C3H5BrO2 B1381464 2-Bromopropionic-2,3,3,3-D4 acid CAS No. 60153-93-7

2-Bromopropionic-2,3,3,3-D4 acid

Cat. No.: B1381464
CAS No.: 60153-93-7
M. Wt: 157 g/mol
InChI Key: MONMFXREYOKQTI-MZCSYVLQSA-N
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Description

2-Bromopropionic-2,3,3,3-D4 acid is a deuterated form of 2-Bromopropionic acid, where the hydrogen atoms at positions 2, 3, 3, and 3 are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromopropionic-2,3,3,3-D4 acid typically involves the bromination of propionic acid derivatives. One common method is the bromination of propionic acid in the presence of a deuterium source to ensure the incorporation of deuterium atoms at the specified positions. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling throughout the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromopropionic-2,3,3,3-D4 acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of propionic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Conditions typically involve aqueous or alcoholic solvents and moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include deuterated propionic acid derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include deuterated carboxylic acids and other oxidized compounds.

    Reduction Reactions: Products include deuterated propionic acid and its derivatives.

Scientific Research Applications

2-Bromopropionic-2,3,3,3-D4 acid is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of brominated compounds.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of brominated compounds in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of brominated drugs.

    Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of 2-Bromopropionic-2,3,3,3-D4 acid involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in substitution and elimination reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. This combination allows for detailed studies of reaction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopropionic acid: The non-deuterated form of the compound, commonly used in similar applications but without the isotopic labeling.

    3-Bromopropionic acid: A structural isomer with the bromine atom at a different position, leading to different reactivity and applications.

    2,3-Dibromopropionic acid: Contains two bromine atoms, resulting in different chemical properties and uses.

Uniqueness

2-Bromopropionic-2,3,3,3-D4 acid is unique due to its isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to non-deuterated analogs.

Properties

IUPAC Name

2-bromo-2,3,3,3-tetradeuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMFXREYOKQTI-MZCSYVLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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